Bismuth(III) isopropoxide

概要

説明

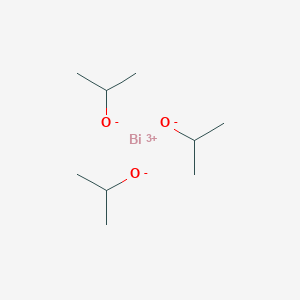

Bismuth(III) isopropoxide is a compound with the molecular formula C9H21BiO3 . It is also known by other names such as Tri(propan-2-yloxy)bismuthane and 2-Propanol, bismuth (3+) salt . The molecular weight of this compound is 386.24 g/mol .

Synthesis Analysis

Bismuth(III) isopropoxide can be synthesized in 1:3 molar reactions of BiCl3 with K {Al (OPri)4}, K {Zr2 (OPri)9} or K {Nb (OPri)6} in benzene . Another method involves the reaction of arylbismuth dichloride Ar’BiCl2 with benzylmagnesium chloride in tetrahydrofuran (THF), giving Ar’Bi (η1 -CH2 Ph)2 .

Molecular Structure Analysis

The molecular structure of Bismuth(III) isopropoxide consists of one bismuth atom directly bound to three isopropoxide ions . The IUPAC name for this compound is bismuth;propan-2-olate .

Chemical Reactions Analysis

Bismuth has been shown to maneuver between different oxidation states, enabling access to unique redox cycles that can be harnessed in the context of organic synthesis . Bismuth-based drugs have been used primarily to treat ulcers caused by Helicobacter pylori and other gastrointestinal ailments .

Physical And Chemical Properties Analysis

Bismuth(III) isopropoxide is a flammable solid . It has a molecular weight of 386.24 g/mol . Bismuth is the most diamagnetic of all metals and, with the exception of mercury, its thermal conductivity is lower than any other metal .

科学的研究の応用

-

Biomedical Applications

- Field : Biomedicine

- Application : Bismuth-based nanoparticles have been used for various biomedical applications such as drug delivery, antimicrobial activity, bioimaging, cancer therapy, biosensing, and tissue engineering .

- Methods : The fabrication of these nanoparticles involves processes that give them unique structural, physicochemical, and compositional features. This includes a high X-ray attenuation coefficient and near-infrared (NIR) absorbance, excellent light-to-heat conversion efficiency, and a long circulation half-life .

- Results : These features have rendered bismuth-containing nanoparticles with desirable performance for combined cancer therapy, photothermal and radiation therapy (RT), multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering .

-

Medicinal Chemistry

- Field : Medicinal Chemistry

- Application : Bismuth-based compounds are used extensively as medicines for the treatment of gastrointestinal disorders including dyspepsia, gastric ulcers and H. pylori infections .

- Methods : Bismuth compounds are developed and applied in various forms for the treatment of these conditions .

- Results : The use of these compounds has shown effectiveness in the treatment of these gastrointestinal disorders .

-

Organic Synthesis

- Field : Organic Chemistry

- Application : Bismuth(III) compounds have been used in organic synthesis .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .

- Results : The use of bismuth(III) compounds in organic synthesis has been increasing since 2002 .

-

Polymerization Reactions

- Field : Polymer Chemistry

- Application : Bismuth(III) salts have been reported to be used in polymerization reactions .

- Methods : The specific methods of application or experimental procedures would depend on the specific polymerization reaction .

- Results : The use of bismuth(III) salts in polymerization reactions has been acknowledged for its importance .

-

Radiative Cooling

- Field : Material Science

- Application : Bismuth oxide, a bismuth-based compound, has been used to develop a scalable colored surface high in solar reflectance and heat emissivity for passive radiative cooling .

- Methods : The specific methods of application or experimental procedures would depend on the specific process of developing the colored surface .

- Results : The use of bismuth oxide in this application has shown effectiveness in achieving passive radiative cooling .

-

Industrial Chemistry

- Field : Industrial Chemistry

- Application : Organometallics, which could include Bismuth(III) isopropoxide, are useful reagents, catalysts, and precursor materials with applications in industrial chemistry .

- Methods : The specific methods of application or experimental procedures would depend on the specific industrial process .

- Results : The use of organometallics in industrial chemistry has shown effectiveness in various applications .

-

Thin Film Deposition

- Field : Material Science

- Application : Organometallics, which could include Bismuth(III) isopropoxide, are useful reagents, catalysts, and precursor materials with applications in thin film deposition .

- Methods : The specific methods of application or experimental procedures would depend on the specific process of thin film deposition .

- Results : The use of organometallics in thin film deposition has shown effectiveness in various applications .

-

LED Manufacturing

- Field : Electronics

- Application : Organometallics, which could include Bismuth(III) isopropoxide, are useful reagents, catalysts, and precursor materials with applications in LED manufacturing .

- Methods : The specific methods of application or experimental procedures would depend on the specific process of LED manufacturing .

- Results : The use of organometallics in LED manufacturing has shown effectiveness in various applications .

-

Pharmaceuticals

- Field : Pharmaceutical Chemistry

- Application : Organometallics, which could include Bismuth(III) isopropoxide, are useful reagents, catalysts, and precursor materials with applications in pharmaceuticals .

- Methods : The specific methods of application or experimental procedures would depend on the specific process of pharmaceutical production .

- Results : The use of organometallics in pharmaceuticals has shown effectiveness in various applications .

Safety And Hazards

将来の方向性

Bismuth has recently been shown to be able to maneuver between different oxidation states, enabling access to unique redox cycles that can be harnessed in the context of organic synthesis . This has led to the discovery of new synthetic methodologies that capitalize on the Bi redox cycling . There is a growing interest in developing new bismuth compounds and approaches to overcome challenges related to their bioavailability in physiological environments .

特性

IUPAC Name |

bismuth;propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.Bi/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPRLIQQQKEOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21BiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627335 | |

| Record name | Bismuth(3+) tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bismuth(III) isopropoxide | |

CAS RN |

15049-67-9 | |

| Record name | Bismuth(3+) tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)

![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)

![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)